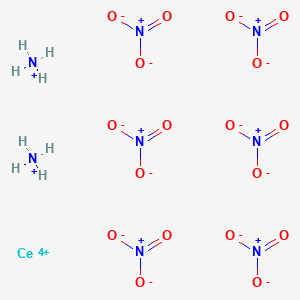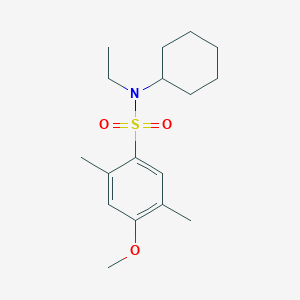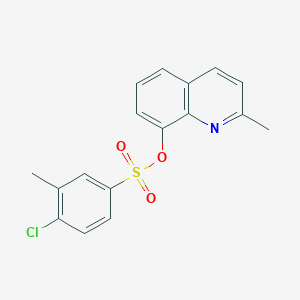
2-chloro-N-(2-chlorobenzyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chlorobenzyl)isonicotinamide, commonly known as CCBIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O.
Mécanisme D'action
The mechanism of action of CCBIN involves the inhibition of various enzymes and proteins, including DNA topoisomerase II and I, which are essential for cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/AKT pathways, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CCBIN has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CCBIN has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCBIN is its high potency and selectivity towards certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity at high concentrations should also be taken into consideration.
Orientations Futures
There are several potential future directions for the study of CCBIN, including its use in drug development for the treatment of various diseases, including cancer and bacterial infections. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential drug targets. Its potential use in combination therapies with other drugs is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of CCBIN can be achieved through various methods, including the reaction of 2-chlorobenzylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
CCBIN has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Propriétés
Nom du produit |
2-chloro-N-(2-chlorobenzyl)isonicotinamide |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
2-chloro-N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-10(11)8-17-13(18)9-5-6-16-12(15)7-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
ZDZWFASGJZZPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)


![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)